molecular formula C14H14FNO2S B12145993 (2,4-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine

(2,4-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine

Cat. No.: B12145993
M. Wt: 279.33 g/mol
InChI Key: MWYIMUMTXDWSJB-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine is an organic compound that features a sulfonylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine typically involves the reaction of 2,4-dimethylphenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfoxides or sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamine group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The aromatic rings provide additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (2,4-Dimethylphenyl)sulfonylamine
  • (2-Fluorophenyl)sulfonylamine
  • (2,4-Dimethylphenyl)[(4-fluorophenyl)sulfonyl]amine

Comparison: (2,4-Dimethylphenyl)[(2-fluorophenyl)sulfonyl]amine is unique due to the presence of both 2,4-dimethyl and 2-fluoro substituents on the aromatic rings. This combination of substituents provides distinct electronic and steric properties, influencing the compound’s reactivity and binding interactions. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3

InChI Key

MWYIMUMTXDWSJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)C

Origin of Product

United States

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